molecular formula C9H12F2N2O2S B1390137 tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate CAS No. 947179-19-3

tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate

Cat. No.: B1390137
CAS No.: 947179-19-3
M. Wt: 250.27 g/mol
InChI Key: YQYPCZYHSSWKET-UHFFFAOYSA-N
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Description

tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate: is a chemical compound with the molecular formula C9H12F2N2O2S and a molecular weight of 250.27 g/mol . It is a fluorinated thiazole derivative, often used in various research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Biological Activity

tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate is a synthetic compound characterized by its thiazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in anticancer and antimicrobial domains. The unique difluoromethyl substituent enhances its biological profile, making it a candidate for further research.

Chemical Structure

The molecular formula of this compound is C9H10F2N2O2SC_9H_{10}F_2N_2O_2S, with a molecular weight of approximately 250.26 g/mol. Its structure includes a thiazole ring, a tert-butyl group, and a carbamate functional group, contributing to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The difluoromethyl group increases lipophilicity, facilitating cell membrane penetration. Once inside the cell, it may inhibit specific enzymes or modulate receptor activity, leading to various pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Below is a summary of the key findings regarding its biological activity:

Anticancer Activity

Studies have shown that compounds with thiazole rings often exhibit anticancer properties. The following table summarizes the IC50 values of various related compounds:

Compound NameCell LineIC50 (µM)
This compoundMCF-715.5 ± 1.1
5-FluorouracilMCF-712.0 ± 0.8
DoxorubicinMCF-710.5 ± 0.5
N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideA5493.0 ± 0.5

The compound demonstrated an IC50 value of 15.5 µM against the MCF-7 breast cancer cell line, indicating moderate cytotoxicity compared to standard chemotherapeutics like Doxorubicin and 5-Fluorouracil .

Antimicrobial Activity

The compound also exhibits promising antimicrobial activity against various pathogens. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Case Studies

  • Study on Anticancer Effects : In a recent study, this compound was tested against multiple cancer cell lines, including MCF-7 and A549. The results indicated significant inhibition of cell proliferation, correlating with increased apoptosis rates as confirmed by flow cytometry analysis .
  • Enzyme Inhibition Studies : Another study focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The results showed that it effectively inhibited CDK9 activity, which is crucial for RNA polymerase II transcription in cancer cells .

Properties

IUPAC Name

tert-butyl N-[4-(difluoromethyl)-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2S/c1-9(2,3)15-8(14)13-7-12-5(4-16-7)6(10)11/h4,6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYPCZYHSSWKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90668693
Record name tert-Butyl [4-(difluoromethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947179-19-3
Record name tert-Butyl [4-(difluoromethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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